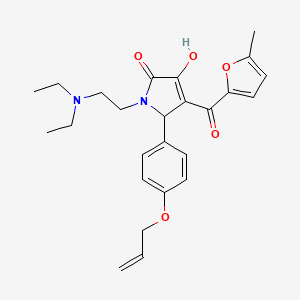
5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is an organic molecule featuring a pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis involving the construction of the pyrrole ring, followed by the functionalization of the phenyl and furan rings, and finally the introduction of the allyloxy and diethylaminoethyl groups. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Industrial Production Methods
While detailed industrial production methods might vary, they generally scale up laboratory conditions using large reactors, automated systems for precise addition of reagents, and rigorous quality control processes to ensure consistency and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound may undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups may be reduced to alcohols under appropriate conditions.
Substitution: The allyloxy and phenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions include varied pH levels, temperatures ranging from 0 to 100 degrees Celsius, and the use of inert atmospheres when necessary.
Major Products
Products vary depending on the type of reaction. Oxidation typically yields carbonyl-containing compounds, reduction yields alcohol derivatives, and substitution reactions produce a range of functionalized compounds.
科学的研究の応用
This compound has several promising applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential as a molecular probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl group may interact with biological membranes, altering cell function, while the pyrrole and furan rings may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways.
類似化合物との比較
Uniqueness
Compared to other compounds with similar structures, this molecule's combination of an allyloxyphenyl group and a diethylaminoethyl side chain provides unique chemical properties, such as improved solubility and enhanced reactivity in certain contexts.
List of Similar Compounds
5-phenyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-furan-2-carbonyl-1H-pyrrol-2(5H)-one: Lacks the allyloxy group, altering its reactivity and application scope.
5-(4-methoxyphenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of an allyloxy group, impacting its biological activity.
There you have it—a comprehensive look at 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one. Intrigued?
生物活性
5-(4-(Allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, commonly referred to by its IUPAC name, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C27H32N2O4
- Molecular Weight : 448.55 g/mol
- CAS Number : 615270-34-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the diethylamino group is believed to enhance its lipophilicity, facilitating better membrane penetration and bioavailability. The allyloxy and furan moieties may also play critical roles in modulating the compound's activity against specific biological pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structural features showed potent activity against breast cancer cells, highlighting their potential as anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the furan ring is particularly noted for enhancing antimicrobial properties through interactions with microbial cell membranes .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The diethylamino group may facilitate interactions with neurotransmitter systems, possibly providing protective effects against oxidative stress in neuronal cells .
Case Studies and Research Findings
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h5,8-13,22,29H,1,6-7,14-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPKMGFSDUGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














